Rimocidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rimocidin Overview and Biosynthesis

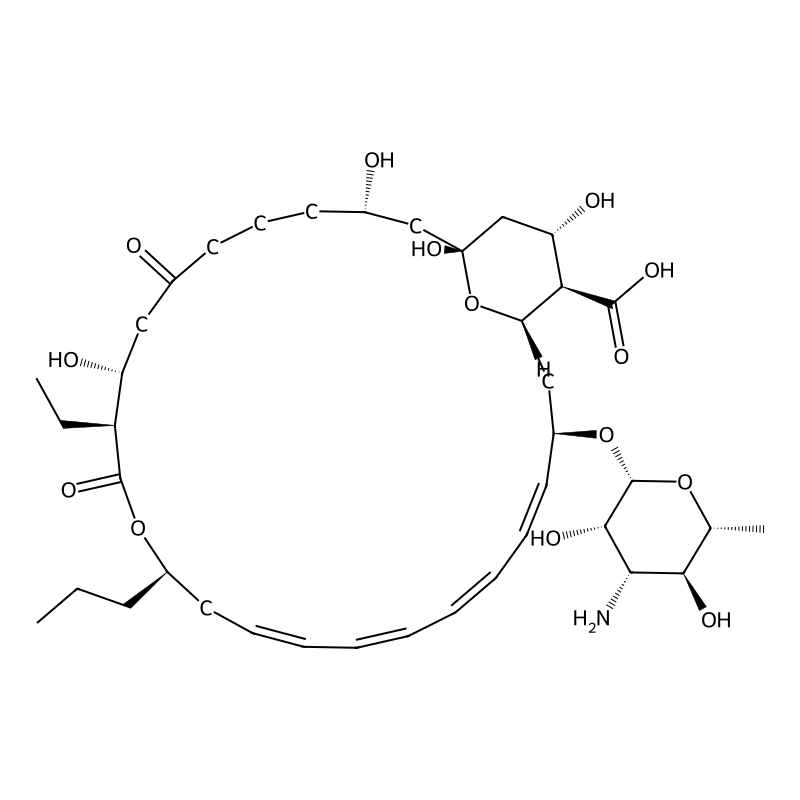

Rimocidin is a glycosylated polyketide featuring a macrolactone ring with a sugar moiety (mycosamine) and a free carboxyl group [1] [2]. Its primary mode of action is binding to ergosterol in fungal membranes, disrupting ionic permeability and causing cell death [1] [2].

Biosynthesis occurs in Streptomyces species (e.g., S. rimosus M527 and S. diastaticus var. 108) via a type I modular polyketide synthase (PKS) [3] [4]. The core biosynthetic gene cluster (rim cluster) includes structural, regulatory, and tailoring genes [3].

Key precursors for a single this compound molecule include up to 11 malonyl-CoA units, as well as methylmalonyl-CoA, ethylmalonyl-CoA, and butanoyl-CoA [4] [5]. These precursors link this compound production to central metabolic pathways like glycolysis, fatty acid degradation, and the citric acid cycle [4] [5].

Regulatory Mechanisms and Engineering Strategies

This compound biosynthesis is controlled by pathway-specific and global regulators. Genetic manipulation of these regulators and their associated pathways is a key strategy for increasing this compound yield and generating novel derivatives.

Pathway-Specific and Global Regulators

| Regulator | Family/Type | Effect on this compound Biosynthesis | Molecular Mechanism |

|---|---|---|---|

| RimR2 [3] | LAL (Larger ATP-binding regulators of the LuxR) | Positive | Binds to promoter regions of rimA and rimC structural genes; influences transcriptional levels of all rim genes [3]. |

| NsdA~sr~ [4] [6] | Global regulator (Differentiation suppressor) | Negative | Represses metabolic precursor supply (butyryl-CoA, malonyl-CoA) and downregulates core cellular processes (translation, energy metabolism) [4] [5]. |

The following diagram illustrates the integrated regulatory network controlling this compound biosynthesis:

Integrated regulatory network for this compound biosynthesis.

Genetic Engineering for Strain Improvement

Overexpression of the positive regulator rimR2 using strong promoters significantly enhances this compound production [3].

Promoter Used for rimR2 Overexpression |

This compound Production Increase vs. Wild-Type [3] |

|---|---|

| kasOp* | 81.8% |

| Native Promoter | 68.1% |

| permE* | 54.5% |

| SPL21 | No obvious difference |

| SPL57 | No obvious difference |

Conversely, deletion of the negative global regulator nsdAsr increases this compound production by 46% and accelerates sporulation [6].

Modification of this compound Structure

Genetic engineering can alter the this compound structure to improve pharmacological properties, such as reducing toxicity or enhancing antifungal activity [2].

Disruption of the rimJ Gene

rimJencodes a crotonyl-CoA carboxylase/reductase (CCR) involved in providing ethylmalonyl-CoA extender units [1] [7].- Disrupting

rimJleads to new this compound/CE-108 derivatives by incorporating alternative extender units during PKS elongation [1] [7]. For example, CE-108D is a novel derivative confirmed to result from this altered biosynthesis [7].

Carboxamide Derivative Formation

- The gene

pcsA, which is not located within the this compound cluster, encodes a polyene carboxamide synthase [1] [8]. PcsAconverts the exocyclic carboxyl group of this compound and its derivatives into a carboxamide [1] [7].- This conversion yields compounds like This compound B and CE-108E, which demonstrate improved pharmacological properties, including higher antimicrobial activity without increasing hemolytic rate [8] [7].

The workflow for generating these novel derivatives is summarized below:

Workflow for generating novel this compound carboxamide derivatives.

Key Experimental Protocols

Here are core methodologies used in this compound research that you can adapt for laboratory work.

| Protocol | Key Steps | Application in this compound Research |

|---|

| Gene Deletion/Complementation [3] [6] | 1. Knockout: Use CRISPR/Cas9 system to delete target gene.

2. Complementation: Reintroduce gene with native promoter into a neutral site (e.g., using pSET152 integrative plasmid).

3. Verification: Confirm via PCR and phenotype (HPLC). | Essential for determining gene function (e.g., rimR2 is indispensable; nsdAsr deletion increases yield). |

| Gene Overexpression [3] | 1. Clone target gene into a plasmid under a strong, constitutive promoter (e.g., ermE*, kasOp*).

2. Introduce construct into wild-type strain via conjugation.

3. Measure production change (HPLC) and gene expression (qRT-PCR). | Used to enhance production by overexpressing positive regulators (e.g., rimR2). |

| Electrophoretic Mobility Shift Assay (EMSA) [3] [4] | 1. Purify Protein: Express and purify the His-tagged regulator protein.

2. Prepare Probe: PCR-amplify and label putative target promoter DNA.

3. Incubate & Analyze: Mix protein and DNA; run on native polyacrylamide gel. Shifted bands indicate binding. | Used to validate direct binding of regulators (e.g., RimR2, NsdA~sr~) to target promoter DNA. |

| Transcriptomic Analysis (RNA-seq) [4] [5] | 1. RNA Extraction: Isolate total RNA from mycelia at different time points.

2. Library Prep & Sequencing: Construct cDNA libraries and sequence.

3. Bioinformatics: Map reads to reference genome; identify differentially expressed genes (DEGs). | Identifies global regulatory effects (e.g., NsdA~sr~ overexpression downregulates precursor pathways). |

| ChIP-seq (Chromatin Immunoprecipitation sequencing) [4] [5] | 1. Cross-linking: Formaldehyde treatment to fix protein-DNA interactions.

2. Immunoprecipitation: Use specific antibody against regulator to pull down DNA fragments.

3. Sequencing & Analysis: Sequence purified DNA to identify genome-wide binding sites. | Discovers direct targets of global regulators (e.g., identified 49 direct target genes for NsdA~sr~). |

Future Research Directions

- Precursor Pool Engineering: Overexpression of genes in precursor supply pathways (e.g.,

accsrfor malonyl-CoA) can be combined with regulatory gene manipulation for synergistic yield improvements [4]. - Systematic Promoter Screening: Testing a broader range of synthetic promoters for regulator overexpression could further optimize the metabolic flux [3].

- Structural Diversification: Combining gene disruptions (like

rimJ) with amidotransferase (pcsA) expression is a promising platform for generating novel derivatives with improved therapeutic indexes [1] [7].

References

- 1. New this compound/CE-108 Derivatives Obtained by a Crotonyl ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Post–Polyketide Synthase Modification Groups on ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of RimR2 as a positive pathway-specific regulator of... [pmc.ncbi.nlm.nih.gov]

- 4. Study on the regulatory mechanism of NsdA sr on this compound ... [microbialcellfactories.biomedcentral.com]

- 5. Study on the regulatory mechanism of NsdAsr on this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a gene from Streptomyces rimosus... | Research Square [researchsquare.com]

- 7. New this compound /CE-108 Derivatives Obtained by... | PLOS One [journals.plos.org]

- 8. Two Polyene Amides Produced by Genetically Modified ... [sciencedirect.com]

Regulatory Mechanisms of Rimocidin Biosynthesis

The biosynthesis of rimocidin in S. rimosus M527 is controlled by a complex regulatory network. The core biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by pathway-specific and global regulators [1].

The table below summarizes the key regulators identified and their functions:

| Regulator | Type | Function in this compound Biosynthesis | Molecular Mechanism |

|---|---|---|---|

| RimR2 [1] | Pathway-specific, LAL family (Positive) | Essential for production; overexpression increases yield. | Binds to promoter regions of rimA and rimC; activates transcription of rim genes [1]. |

| NsdAsr [2] [3] [4] | Global, NsdA family (Negative) | Represses production; deletion increases yield. | Dual mechanism: 1) Binds to genes in fatty acid degradation, reducing precursor supply (butyryl-CoA, malonyl-CoA); 2) Binds to rpoB, downregulating global protein expression [2] [3]. |

The following diagram illustrates the logical relationship between these regulators and the this compound biosynthetic output:

Regulatory network controlling this compound production in S. rimosus M527.

Quantitative Impact of Genetic Modifications

Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly improving this compound production. The table below compiles the quantitative data from various studies on mutant strains:

| Strain / Modification | Description | Change in this compound Production (vs. Wild-Type) | Key Findings |

|---|---|---|---|

| M527-ΔnsdAsr [4] | Deletion of negative regulator nsdAsr | +46% | Accelerated morphological differentiation; upregulation of rim genes. |

| M527-KR [1] | Overexpression of rimR2 using *kasOp promoter | +81.8% | Highest yielding rimR2 overexpression strain. |

| M527-NR [1] | Overexpression of rimR2 using its native promoter | +68.1% | - |

| M527-ER [1] | Overexpression of rimR2 using *permE promoter | +54.5% | - |

| RGMS Mutants [5] | ARTP mutagenesis guided by a PrimA-neo reporter | +34% to +52% | Increased transcription of rim genes in top mutants (S34, S38, S52). |

Core Experimental Protocols

Here are the detailed methodologies for key genetic experiments in S. rimosus M527.

Intergeneric Conjugation

This is the primary method for introducing DNA into S. rimosus M527 [6] [7].

- Donor Strain Preparation: Use E. coli ET12567 (pUZ8002) harboring the construct of interest. Grow it in LB with appropriate antibiotics until OD₆₀₀ reaches 0.4-0.6. Wash the cells twice with LB to remove antibiotics and resuspend in 500 µL LB [7].

- Recipient Preparation:

- Spores: Collect spores from solid MS medium and filter through sterile cotton to remove mycelia. Heat shock to induce germination (specific temperature was optimized in [6]). Incubate in 2xYT broth at 28°C for 2 hours. Wash and resuspend in LB [7].

- Mycelia: Incubate S. rimosus M527 in CP liquid medium for 48 hours, then collect the mycelia [7].

- Conjugation: Mix donor and recipient cells and spread on conjugation agar plates (MS, TSB, or optimized 2CMC medium [6]) containing 10 mM MgCl₂. Incubate at 28°C for 10-20 hours [7].

- Selection: Overlay the plates with fresh LB medium containing nalidixic acid (to counter-select against the E. coli donor) and apramycin (to select for the integrated plasmid). Incubate for 3-4 more days until exconjugants appear [7].

- Verification: Purify exconjugants on selective plates and verify plasmid integration by PCR amplification of the apramycin resistance gene from total DNA [7].

Gene Deletion using CRISPR-Cas9

The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for nsdAsr [4].

- Vector Construction: A CRISPR plasmid expressing Cas9 and a guide RNA (gRNA) specific to the target gene (nsdAsr) is assembled.

- Donor DNA: A double-stranded DNA fragment containing homologous sequences flanking the target gene is co-introduced to facilitate homologous recombination for repair.

- Transformation: The CRISPR plasmid and donor DNA are introduced into S. rimosus M527 via the intergeneric conjugation protocol.

- Screening & Verification: Mutants are screened for antibiotic sensitivity (loss of the CRISPR plasmid) and the gene deletion is confirmed by PCR and phenotypic analysis (e.g., increased this compound production) [4].

Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing mutants [5]. The workflow is illustrated below:

Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].

- Reporter System: A single-reporter plasmid (pAN) is constructed where the kanamycin resistance gene (neo) is placed under the control of PrimA, the native promoter of the essential this compound PKS loading module gene rimA [5].

- Strain Construction: The pAN plasmid is integrated into the chromosome of S. rimosus M527 to create the initial strain M527-pAN [5].

- Random Mutagenesis: The M527-pAN strain is subjected to Atmospheric and Room Temperature Plasma (ARTP) mutagenesis to generate a diverse mutant library [5].

- Mutant Selection: Mutants are selected based on their ability to grow on higher concentrations of kanamycin. This Kanᴿ phenotype serves as a proxy for enhanced activity of the rimA promoter and, by extension, the entire this compound biosynthetic pathway [5].

- Validation: Selected Kanᴿ mutants are fermented, and their improved this compound production is quantified using HPLC and antifungal activity assays [5].

Promoter Tools for Strain Engineering

The activity of various promoters has been quantitatively analyzed in S. rimosus M527 using the gusA reporter gene, providing a toolkit for genetic engineering [6].

| Promoter | Type | Relative Activity in M527 (vs. permE*) |

|---|---|---|

| SPL-21 [6] | Synthetic | 220% (Strongest) |

| SPL-57 [6] | Synthetic | ~100% (Comparable) |

| permE* [6] | Constitutive | 100% (Control) |

| potrB [6] | Native | ~50% (Weakest) |

Future Research Directions

While significant progress has been made, the regulatory network is not fully elucidated. Future research could focus on:

- Identifying Other Regulators: Uncovering additional system-wide regulators that interact with RimR2 and NsdAsr.

- Precursor Engineering: Applying the insights from NsdAsr's role in precursor supply to engineer strains with enhanced flux through key metabolic pathways like fatty acid degradation.

- Industrial Process Optimization: Scaling up the fermentation of high-yielding engineered strains and further optimizing process parameters.

References

- 1. Identification of RimR2 as a positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527 | Microbial Cell Factories | Full Text [microbialcellfactories.biomedcentral.com]

- 2. Study on the regulatory mechanism of NsdAsr on this compound biosynthesis in Streptomyces rimosus M527 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the regulatory mechanism of NsdAsr on this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a gene from Streptomyces rimosus M527 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of this compound production in Streptomyces ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and optimization of an intergeneric ... [pmc.ncbi.nlm.nih.gov]

- 7. 2.4. Intergeneric conjugation procedure and analysis of ... [bio-protocol.org]

RimA Loading Module: A Technical Overview

The table below summarizes the core functions and characteristics of the RimA loading module.

| Feature | Description |

|---|---|

| Primary Function | Selects and loads starter units for rimocidin biosynthesis [1]. |

| Domain Architecture | CoA ligase - ACP - KS0 - AT - ACP [1]. |

| Key Domains | KS0 (KSS): A specialized ketosynthase domain hypothesized to act as a decarboxylase, selecting and possibly decarboxylating the starter unit [1]. |

| Starter Units | Incorporates malonyl-CoA or ethylmalonyl-CoA, which are decarboxylated to acetyl-CoA or butyryl-CoA, respectively, leading to different this compound derivatives [1]. |

| Genetic Location | Located within the this compound biosynthetic gene cluster (BGC), it is the first module (loading module) of the PKS assembly line [2] [1]. |

| Regulatory Control | Its promoter (PrimA) is a direct target of the pathway-specific regulator RimR2 [3]. |

Experimental Protocols for Functional Analysis

Here are detailed methodologies for key experiments used to study and engineer the RimA module and its promoter.

Reporter-Guided Mutation Selection (RGMS)

This protocol is used for high-throughput screening of mutants with enhanced RimA promoter activity and, consequently, higher this compound production [2].

- Reporter Plasmid (pAN) Construction

- Amplify a 255-bp fragment containing the native rimA promoter (PrimA) from S. rimosus M527 genomic DNA [2].

- Amplify the kanamycin resistance gene (neo) from a source like plasmid pET28a [2].

- Use seamless cloning to insert both fragments into the integrative shuttle vector pSET152, placing the neo gene under the control of PrimA [2].

- Strain Conjugation

- Random Mutagenesis & Selection

- Fermentation & Analysis

Identifying Pathway-Specific Regulators (RimR2)

This protocol confirms the role of a regulatory gene in controlling rimA expression [3].

- Gene Deletion (CRISPR/Cas9)

- Genetic Complementation

- Electrophoretic Mobility Shift Assay (EMSA)

Genetic Organization and Regulation of this compound Biosynthesis

The following diagram illustrates the core genetic layout and the key regulatory mechanism involving RimR2 and RimA.

Diagram 1: The pathway-specific regulator RimR2 directly binds to the PrimA promoter to activate transcription of the rimA loading module gene within the this compound BGC [3].

Future Research and Engineering Directions

- Leveraging RimA's Broad Specificity: The RimA loading module from S. diastaticus has been successfully used in a modular PKS platform in Streptomyces albus to produce diverse, non-native chemicals like diols and amino alcohols, showcasing its potential for synthetic biology beyond this compound [4].

- Exploring Regulatory Networks: While RimR2 is a key positive regulator, the full regulatory network controlling the this compound BGC is not fully elucidated. Identifying and characterizing other global and pathway-specific regulators could provide new metabolic engineering targets [3].

References

- 1. New this compound/CE-108 Derivatives Obtained by a Crotonyl ... [journals.plos.org]

- 2. Improvement of this compound production in Streptomyces rimosus M527... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of RimR2 as a positive pathway-specific ... [pmc.ncbi.nlm.nih.gov]

- 4. A polyketide-based biosynthetic platform for diols... | Nature Catalysis [nature.com]

Regulatory Network of Rimocidin Biosynthesis

The biosynthesis of rimocidin in Streptomyces rimosus M527 is governed by a complex network of pathway-specific and global regulators. The table below summarizes the key identified regulators and their functions.

| Regulator Name | Regulator Family | Function in this compound Biosynthesis | Direct Molecular Target(s) | Effect on Yield (vs. Wild-Type) | Key Experimental Evidence |

|---|---|---|---|---|---|

| RimR2 [1] [2] | LAL (Larger ATP-binding regulators of the LuxR) | Positive pathway-specific regulator | Binds to promoter regions of rimA and rimC [1] [2] | Deletion: 100% reduction (no production) [2] | Gene deletion/complementation, EMSA, transcriptional analysis (qRT-PCR) [1] [2] |

| TetR24 (RS24090) [3] [4] | TetR Family (TFR) | Negative transcriptional repressor | Binds to promoter regions of rimA and rimR2 [3] [4] | Deletion: +38.1% Overexpression: -40.3% [3] | CRISPR/Cas9 knockout, overexpression, EMSA, DNase I footprinting [3] [4] | | NsdAsr [5] [6] | Global Regulator (NsdA family) | Negative global regulator, limits precursor supply | Binds to genes involved in fatty acid degradation (RS18275, RS18290) and rpoB [5] [6] | Deletion: Increased production Overexpression: Decreased production [5] [6] | Transcriptomics (RNA-seq), ChIP-seq, EMSA, precursor concentration measurement [5] [6] |

The relationships and regulatory impacts of these key components can be visualized in the following network diagram.

Regulatory network for this compound biosynthesis. The diagram shows that RimR2 is a central, positive pathway-specific regulator that directly activates the this compound BGC [1] [2]. Its expression is itself repressed by TetR24 [3] [4]. The global regulator NsdAsr exerts a negative effect by limiting essential precursor molecules and indirectly repressing the BGC [5] [6].

Key Experimental Protocols for Phylogenetic and Regulatory Analysis

The following methodologies are critical for investigating this compound regulators and their phylogenetic context.

Phylogenetic Analysis of Regulatory Proteins

- Objective: To determine the evolutionary relationship and classify a putative regulator (e.g., RimR2, TetR24).

- Protocol:

- Sequence Retrieval and Domain Prediction: Retrieve the amino acid sequence of the target regulator from the genome. Identify conserved functional domains using tools like InterProScan or SMART [2].

- Homology Search: Use BLASTP to find homologous sequences in non-redundant protein databases. Select sequences with significant similarity (E-value < 1e-10) for alignment [2].

- Multiple Sequence Alignment: Perform alignment with ClustalW or MUSCLE.

- Phylogenetic Tree Construction: Build a tree using Maximum-Likelihood (e.g., MEGA software with 1000 bootstrap replicates) or Bayesian methods. The tree should include homologs of known function for inference [1] [2].

Functional Validation via Gene Deletion and Complementation

- Objective: To establish the necessity of a regulator for this compound production.

- Protocol:

- Mutant Construction: Use CRISPR/Cas9 or homologous recombination to inactivate the target gene (e.g., rimR2, tetR24) in the wild-type S. rimosus M527 strain [3] [2].

- Complementation Strain: Re-introduce the wild-type gene, along with its native promoter, into the mutant strain using an integrative plasmid (e.g., pSET152) [1] [2].

- Phenotypic Analysis: Ferment the wild-type, mutant, and complementation strains under identical conditions. Quantify this compound production using HPLC and compare yields [3] [2].

Elucidating Direct Regulation through DNA-Binding Assays

- Objective: To confirm if a regulator directly binds to the promoter of a target gene.

- Protocol (Electrophoretic Mobility Shift Assay - EMSA):

- Protein Purification: Clone the regulator gene into an expression vector (e.g., pET28a) and express it in E. coli BL21(DE3). Purify the His-tagged protein using nickel-affinity chromatography [1] [3].

- DNA Probe Preparation: PCR-amplify the putative promoter regions (e.g., of rimA, rimC, rimR2). Label the probes with a fluorophore or biotin [1] [3].

- Binding Reaction: Incubate the purified protein with the labeled DNA probe in a binding buffer. Include unlabeled competitor probe in a control reaction to demonstrate binding specificity.

- Gel Electrophoresis and Detection: Run the reactions on a non-denaturing polyacrylamide gel. A shift in the DNA probe's mobility indicates protein-DNA complex formation [1] [3].

Strategic Application for Strain Improvement

Understanding this regulatory network enables targeted strategies to enhance this compound yield:

- Overexpress Positive Regulators: Overexpressing rimR2 using strong promoters (e.g., *kasOp) has been shown to increase this compound production by over 80% [1] [2].

- Delete Negative Regulators: Inactivating repressors like tetR24 or nsdAsr can lead to a significant derepression of the biosynthetic pathway, boosting yield by approximately 38% or more [5] [3].

- Employ Advanced Screening Methods: The Reporter-Guided Mutation Selection (RGMS) strategy, using a kanamycin resistance gene (neo) under the control of the rimA promoter, has successfully facilitated the screening of high-yielding mutants after random mutagenesis [7].

References

- 1. Identification of RimR2 as a positive pathway-specific ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of RimR2 as a positive pathway-specific ... [pmc.ncbi.nlm.nih.gov]

- 3. RS24090, a TetR family transcriptional repressor ... [pubmed.ncbi.nlm.nih.gov]

- 4. RS24090, a TetR family transcriptional repressor ... [sciencedirect.com]

- 5. Study on the regulatory mechanism of NsdAsr on this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Study on the regulatory mechanism of NsdA sr on this compound ... [microbialcellfactories.biomedcentral.com]

- 7. Improvement of this compound production in Streptomyces ... [pmc.ncbi.nlm.nih.gov]

Identification and Functional Characterization of RimR2

RimR2 is encoded within the rimocidin biosynthetic gene cluster (BGC) of S. rimosus M527. Key characteristics and findings from functional studies are summarized below.

- Basic Characteristics: The rimR2 gene is 2,757 nucleotides long, encoding a 918-amino-acid protein with a predicted mass of 97.3 kDa. It contains conserved Walker A, Walker B (ATP-binding motifs), and a C-terminal helix-turn-helix (HTH) DNA-binding domain, confirming its classification as a LAL family regulator [1] [2].

- Essential Role in Biosynthesis: Gene deletion and complementation experiments demonstrate that RimR2 is absolutely required for this compound production [1] [2].

- The mutant strain

M527-ΔrimR2lost the ability to produce this compound, while production was restored in the complemented strainM527-ΔrimR2/pSET152::rimR2[2]. - Quantitative RT-PCR showed that deleting rimR2 significantly reduced transcription of other rim genes within the BGC, confirming its role as a central positive regulator [2].

- The mutant strain

- Direct DNA Binding: Electrophoretic mobility shift assays (EMSAs) confirmed that the RimR2 protein directly binds to the promoter regions of two key genes in the this compound BGC: rimA (encoding the loading module of the polyketide synthase) and rimC [1] [2]. This binding is a key mechanism for activating the biosynthetic pathway.

Key Experimental Protocols and Methodologies

The following methodologies are critical for studying LAL regulators like RimR2.

Gene Deletion and Complementation

This protocol is fundamental for establishing the essential function of a regulatory gene.

- Deletion Mutant Construction: The rimR2 deletion mutant (

M527-ΔrimR2) can be constructed using the CRISPR/Cas9-CodA(sm) system [2].- Design a sgRNA to target the rimR2 gene.

- Clone the sgRNA and homologous repair templates into a CRISPR/Cas9 plasmid.

- Introduce the plasmid into S. rimosus M527 via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

- Select for mutants and verify the deletion using PCR with specific primers flanking the target site [2].

- Genetic Complementation:

- Amplify the full-length rimR2 gene along with its native promoter region.

- Clone the fragment into an integrative vector, such as pSET152.

- Introduce the recombinant plasmid into the deletion mutant to generate the complemented strain.

- Ferment the complemented strain and use HPLC to confirm the restoration of this compound production [2].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate direct binding between a regulator and its target DNA sequences.

- Protein Purification: Express and purify the RimR2 protein, often with a tag (e.g., His-tag) for affinity chromatography [1].

- DNA Probe Preparation: PCR-amplify the promoter regions of the target genes (e.g., rimA and rimC). Label the DNA probes with a fluorescent dye or biotin.

- Binding Reaction:

- Incubate the purified RimR2 protein with the labeled DNA probes in a binding buffer.

- Include a negative control (probe without protein) and a specific competition control (reaction with an excess of unlabeled probe).

- Gel Electrophoresis and Detection: Run the reaction mixtures on a non-denaturing polyacrylamide gel. A mobility shift (band retardation) indicates protein-DNA complex formation. Detect the shifted bands using appropriate methods for the label used [1] [2].

Strain Improvement via Regulator Overexpression

Overexpressing a positive regulator is a direct strategy to enhance antibiotic yield.

- Vector Construction: Clone the rimR2 gene into a plasmid under the control of a strong, constitutive promoter. The following promoters have been successfully tested in S. rimosus M527, with varying effects on yield improvement [1]:

permE*kasOp*SPL21SPL57- Native rimR2 promoter

- Strain Fermentation and Analysis:

- Introduce the constructed vectors into the wild-type M527 strain to generate a series of recombinant strains.

- Ferment the recombinant strains under standard conditions.

- Extract metabolites from the fermentation broth and quantify this compound production using High-Performance Liquid Chromatography (HPLC) [1].

This compound Yield Improvement via RimR2 Overexpression

This table summarizes the quantitative outcomes of overexpressing rimR2 under different promoters [1].

| Recombinant Strain | Promoter Used | This compound Production Increase vs. Wild-Type |

|---|---|---|

| M527-KR | kasOp* |

81.8% |

| M527-NR | Native | 68.1% |

| M527-ER | permE* |

54.5% |

| M527-21R | SPL21 |

No obvious difference |

| M527-57R | SPL57 |

No obvious difference |

Other Regulatory Genes in S. rimosus M527

The regulatory network for this compound biosynthesis involves multiple layers of control beyond the pathway-specific LAL regulator.

- The Negative Regulator NsdAsr: The NsdAsr protein acts as a pleiotropic negative regulator. Deleting nsdAsr increased this compound production by 46% and enhanced sporulation, while its overexpression had the opposite effects [3]. A recent 2025 study elucidated its dual mechanism [4] [5]:

- It directly binds to genes involved in fatty acid degradation (e.g., RS18275, RS18290), reducing the supply of essential precursors like butyryl-CoA and malonyl-CoA.

- It binds to the rpoB gene, downregulating overall protein expression, which indirectly impacts this compound biosynthesis.

- Other Regulators in the BGC: The this compound BGC in M527 contains four regulatory genes (rimR1-rimR4). While RimR2 has been characterized, the functions of RimR1, RimR3, and RimR4 remain to be fully elucidated, presenting an opportunity for further research [2].

Alternative Strain Improvement Strategy

The Reporter-Guided Mutation Selection (RGMS) strategy is an effective method to enhance this compound production without prior knowledge of specific regulators [6].

RGMS Workflow: Using a promoter-reporter system to select for high-producing mutants.

- Principle: A promoter critical for biosynthesis (e.g., PrimA, the promoter for the PKS loading module gene rimA) is fused to a reporter gene conferring antibiotic resistance (e.g., kanamycin resistance neo). Mutants with enhanced promoter activity are selected based on increased antibiotic resistance [6].

- Procedure:

- Construct a reporter plasmid where the rimA promoter (PrimA) drives the neo gene.

- Integrate the plasmid into S. rimosus M527 to create the initial reporter strain.

- Subject the reporter strain to random mutagenesis using Atmospheric and Room Temperature Plasma (ARTP).

- Screen for mutants that exhibit higher kanamycin resistance.

- Ferment the selected Kanᴿ mutants and quantify this compound production using HPLC. This method successfully identified mutants with up to a 52% increase in this compound yield [6].

Key Research Insights

- RimR2 is a Master Positive Regulator: The LAL regulator RimR2 is a central, pathway-specific activator essential for this compound biosynthesis in S. rimosus M527. It functions by binding to the promoters of key biosynthetic genes like rimA and rimC [1] [2].

- Effective Strain Engineering Strategy: Overexpression of rimR2, particularly using strong promoters like

kasOp*, is a validated and effective metabolic engineering strategy to significantly increase this compound production [1]. - Complex Regulatory Network: Antibiotic biosynthesis is governed by a complex network. Maximizing yield requires consideration of both positive (e.g., RimR2) and negative (e.g., NsdAsr) regulatory elements, as well as precursor supply [3] [4] [5].

- Powerful Screening Tool: The RGMS approach provides a powerful high-throughput screening method for strain improvement, even without fully characterizing the regulatory network [6].

References

- 1. Identification of RimR2 as a positive pathway-specific regulator of... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of RimR2 as a positive pathway-specific ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a gene from Streptomyces rimosus... | Research Square [researchsquare.com]

- 4. Study on the regulatory mechanism of NsdA sr on this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the regulatory mechanism of NsdA sr on this compound ... [microbialcellfactories.biomedcentral.com]

- 6. Improvement of this compound production in Streptomyces ... [pmc.ncbi.nlm.nih.gov]

Rimocidin Pathway-Specific Regulators

The table below summarizes the core functions and experimental data for these two regulators.

| Regulator | Type | Function | Key Experimental Findings |

|---|

| RimR2 [1] | Positive (LAL Family) | Activates the rimocidin biosynthetic gene cluster (rim genes) [1] | • Deletion: this compound production abolished [1]. • Complementation: Production restored to wild-type levels [1]. • Overexpression (kasOp*): Increased production by 81.8% [1]. • EMSA: Directly binds to promoter regions of rimA and rimC [1]. | | NsdAsr [2] [3] [4] | Negative (Pleiotropic) | Represses this compound biosynthesis and morphological differentiation [4] | • Deletion: this compound production increased by 46% and sporulation enhanced [4]. • Overexpression: Production decreased and sporulation impaired [4]. • Transcriptomics: Downregulates primary metabolic pathways (glycolysis, oxidative phosphorylation), limiting precursors (malonyl-CoA, NADH) [2] [3]. • ChIP-seq/EMSA: Directly binds genes for fatty acid degradation (RS18275, RS18290) and a core transcriptional subunit (rpoB) [2] [3]. |

Detailed Experimental Protocols

Gene Deletion and Complementation

This protocol is fundamental for establishing a regulator's essential role.

- Gene Deletion via CRISPR/Cas9: The target gene (e.g., rimR2 or nsdAsr) is replaced with a selectable marker in the wild-type S. rimosus M527 strain using the CRISPR/Cas9-CodA(sm) system [1] [4]. Successful deletion is confirmed by polymerase chain reaction (PCR) amplification, where a DNA fragment is produced from the wild-type strain but not from the mutant [4].

- Gene Complementation: The deleted gene, along with its native promoter region, is cloned into an integrative plasmid (e.g., pSET152). This plasmid is then introduced into the deletion mutant to generate the complemented strain [1] [4]. Restoration of the wild-type phenotype (e.g., this compound production) confirms the observed effects are due to the specific gene deletion.

Analysis of Phenotypic Effects

- This compound Quantification: Strains are cultivated in shake-flask fermentation under standard conditions. The concentration of this compound in the culture broth is determined using High-Performance Liquid Chromatography (HPLC) [1] [4].

- Morphological Differentiation: The sporulation behavior of wild-type, mutant, and complemented strains is observed on MS agar plates using Scanning Electron Microscopy (SEM) [4].

Investigating the Regulatory Mechanism

- Quantitative Reverse Transcription-PCR (qRT-PCR): This technique measures the transcriptional levels of target genes. For example, RNA is extracted from wild-type and mutant strains, and cDNA is synthesized. The results show that deletion of rimR2 significantly reduces the transcription of rim genes, while deletion of nsdAsr increases it [1] [4].

- Electrophoretic Mobility Shift Assay (EMSA): This assay confirms direct binding between a regulator and its DNA targets. The regulator protein (e.g., RimR2, NsdAsr) is purified and incubated with labeled DNA promoter fragments. A shift in the DNA's mobility on a gel indicates direct binding [1] [2] [3].

- Chromatin Immunoprecipitation Sequencing (ChIP-seq): For genome-wide target identification, this method is used. The regulator protein is cross-linked to its DNA targets in vivo, followed by immunoprecipitation with a specific antibody. The co-precipitated DNA is then sequenced to identify all binding sites across the genome, as demonstrated for NsdAsr [2] [3].

- Transcriptome Sequencing (RNA-seq): This global approach identifies all genes differentially expressed between strains (e.g., wild-type vs. overexpression mutant). It helps reveal how a regulator influences broader metabolic pathways, such as the downregulation of glycolysis and ribosome genes by NsdAsr [2] [3].

Regulatory Network Workflow

The following diagram illustrates the experimental workflow for characterizing a pathway-specific regulator, integrating the key protocols discussed above.

Experimental workflow for characterizing a regulatory gene.

This compound Regulatory Mechanism

This diagram synthesizes the current understanding of how RimR2 and NsdAsr coordinate to control this compound production in S. rimosus M527.

Regulatory network of this compound biosynthesis, showing positive (green) and negative (red) controls.

References

- 1. Identification of RimR2 as a positive pathway - specific of... regulator [pmc.ncbi.nlm.nih.gov]

- 2. Study on the regulatory mechanism of NsdAsr on this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Study on the regulatory mechanism of NsdAsr on this compound ... [microbialcellfactories.biomedcentral.com]

- 4. Identification of a gene from Streptomyces rimosus... | Research Square [researchsquare.com]

Structural Characteristics and Mechanism of Action

Rimocidin is a glycosylated polyene macrolide antibiotic with a broad spectrum of antifungal activity. Its structure and primary mode of action are characterized as follows.

- Core Structure: this compound consists of a 28-membered macrolide ring (aglycone) featuring an all-trans tetraene unit, an internal hemiketal group, and nine stereogenic centers. It is glycosylated with a single mycosamine sugar moiety [1] [2] [3].

- Solution Structure: NMR-based structural studies indicate that this compound adopts a rod-like shape in solution. A key feature is the clustering of its hydroxyl groups on one side of the molecule, while the glycosyl moiety (mycosamine) exhibits a structurally conserved conformation [4].

- Antifungal Mechanism: The primary mechanism of this compound involves binding to ergosterol, the principal sterol in fungal cell membranes. This binding disrupts membrane integrity, forming ion channels that lead to the leakage of cellular contents, metabolic damage, and ultimately, fungal cell death [1] [3] [5].

- Derivatives and Variants: A this compound derivative named BU16 has been identified, which features an ethyl group side chain instead of the propyl group found in standard this compound. This derivative maintains potent antifungal activity [6]. Another related compound is CE-108, a macrolide tetraene produced by Streptomyces diastaticus 108 in a variable ratio with this compound, influenced by fermentation medium composition [7].

The table below summarizes key structural and biological data for this compound and its close relatives.

| Property | This compound | This compound Derivative BU16 | Related Tetraene CE-108 |

|---|---|---|---|

| Macrolide Ring Size | 28-membered [2] | Information missing | Information missing |

| Polyene System | All-trans tetraene [2] | Tetraene [6] | Tetraene [7] |

| Characteristic Group | Internal hemiketal [2] | Six-membered hemiketal ring [6] | Information missing |

| Glycosyl Moisty | Mycosamine [3] | Information missing | Information missing |

| Unique Side Chain | Propyl group [6] | Ethyl group [6] | Information missing |

| Molecular Formula | Information missing | Information missing | C₃₉H₆₁NO₁₄ [7] |

| Primary Target | Fungal membrane ergosterol [1] | Fungal cell envelope [6] | Information missing |

Biosynthesis and Regulatory Network

This compound is synthesized by a type I modular polyketide synthase (PKS) system in Streptomyces species. The biosynthetic gene cluster (BGC) contains structural and regulatory genes, with recent studies elucidating a complex regulatory network.

- Biosynthetic Gene Cluster: The this compound BGC (GenBank Accession No. MK300953) in Streptomyces rimosus M527 has been identified. It encodes the modular PKS proteins (e.g., RimA, the loading module) and four predicted regulatory genes (rimR1-R4) [1] [8].

- Key Pathway-Specific Regulator: RimR2, a regulator within the BGC, has been identified as an indispensable pathway-specific positive regulator. It belongs to the LAL (Larger ATP-binding regulators of the LuxR) family, characterized by ATP-binding motifs (Walker A and B) and a helix-turn-helix (HTH) DNA-binding domain [1].

- Global Regulatory Influence: The regulatory protein NsdAsr acts as a negative regulator of this compound biosynthesis [9].

- Mechanism: ChIP-seq experiments revealed that NsdAsr directly binds to 49 target genes. It represses this compound production through a dual mechanism: 1) by downregulating genes in fatty acid degradation (RS18275, RS18290), it reduces the intracellular levels of essential precursors like butyryl-CoA and malonyl-CoA; and 2) by binding to the rpoB gene, it modulates overall protein expression levels, further limiting antibiotic yield [9].

The following diagram illustrates the logical relationships within this regulatory network and its impact on this compound biosynthesis.

Regulatory network governing this compound biosynthesis. NsdAsr negatively regulates production by repressing precursor supply and global transcription, while RimR2 acts as a pathway-specific positive regulator.

Experimental Protocols for Yield Improvement

Here are detailed methodologies for two key experimental approaches used to study and enhance this compound production.

Protocol: Identifying Pathway Regulators via Gene Deletion and Complementation

This protocol is used to confirm the essential role of a putative regulatory gene, as demonstrated for rimR2 [1].

- Step 1: In-silico Analysis. Analyze the target gene sequence (e.g., rimR2) for conserved domains (e.g., Walker A, Walker B, HTH) to confirm its family and putative function.

- Step 2: Mutant Construction. Use a targeted gene deletion system like CRISPR/Cas9-CodA(sm) to knock out the gene in the wild-type (WT) producer strain (e.g., S. rimosus M527). Verify the deletion via PCR, where the WT template produces a band and the mutant template does not.

- Step 3: Phenotypic Analysis.

- Antibiotic Production: Ferment the WT and mutant strains (e.g., in shake flasks). Analyze culture filtrates using HPLC to detect and quantify this compound. The mutant is expected to show no this compound production.

- Cell Growth: Culture both strains on solid media (e.g., MS agar) to observe any morphological changes or growth defects caused by the deletion.

- Step 4: Genetic Complementation. Reintroduce a copy of the target gene, along with its native promoter, into the mutant strain using an integrative plasmid (e.g., pSET152). This generates a complemented strain.

- Step 5: Functional Confirmation. Ferment the complemented strain and measure this compound production via HPLC. Restoration of production to near-WT levels confirms the gene's essential role.

- Step 6: Transcriptional Analysis. Use quantitative RT-PCR (qRT-PCR) to compare the transcription levels of key biosynthetic genes (e.g., rimA, rimC) across the WT, mutant, and complemented strains. This verifies the regulator's effect on the expression of the biosynthetic cluster.

Protocol: Enhancing Production via Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to directly select for high-producing mutants [8].

- Step 1: Reporter Plasmid Construction.

- Promoter Selection: Choose a native promoter from a critical biosynthetic gene (e.g., PrimA, the promoter of the loading module gene rimA).

- Reporter Gene: Fuse this promoter to a reporter gene, such as the kanamycin resistance gene (neo).

- Plasmid Assembly: Clone the promoter-reporter fusion into an E. coli-Streptomyces shuttle vector (e.g., pSET152) to create the reporter plasmid (e.g., pAN).

- Step 2: Initial Strain Generation. Introduce the reporter plasmid into the WT S. rimosus M527 via conjugation from E. coli ET12567 (pUZ8002) to create the initial reporter strain, M527-pAN.

- Step 3: Random Mutagenesis. Subject the initial reporter strain to a random mutagenesis method, such as Atmospheric and Room Temperature Plasma (ARTP).

- Step 4: Mutant Selection. Plate the mutagenized culture on media containing varying concentrations of kanamycin. Select mutants that exhibit a higher level of kanamycin resistance (Kanr) than the initial M527-pAN strain. The underlying principle is that enhanced resistance indicates stronger activity of the rimA promoter, which is often correlated with increased flux through the biosynthetic pathway.

- Step 5: High-Producer Screening.

- Ferment the selected Kanr mutants in small scale.

- Quantify this compound production using HPLC or measure antifungal activity against an indicator fungus (e.g., Fusarium oxysporum).

- Step 6: Validation. Confirm that the highest-producing mutants also show increased transcription of the rim genes via qRT-PCR.

The workflow for the RGMS method is summarized in the diagram below.

Workflow for the Reporter-Guided Mutation Selection (RGMS) strategy to generate high-yielding this compound strains.

Future Research and Development Perspectives

Current research provides promising avenues for further development of this compound and similar polyenes.

- Structure-Activity Relationship (SAR) Insights: Modifying post-PKS structures, such as the carboxyl group on the macrolide side chain, can significantly alter biological properties. For instance, the derivative This compound C (a decarboxylated form) retains considerable antifungal activity, suggesting that specific modifications can be explored to optimize the therapeutic index [5].

- Genome Mining for New Analogues: Bioinformatic analysis of microbial genomes has revealed over 250 cryptic glycosylated polyene macrolide BGCs [3]. Prioritizing and activating these silent clusters is a viable strategy for discovering new polyenes with potentially improved water solubility, reduced hemolytic activity, and superior efficacy [3].

References

- 1. Identification of RimR2 as a positive pathway-specific ... [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Rimocidin Synthetic Studies: Construction of the C(1-27 ... [pmc.ncbi.nlm.nih.gov]

- 3. New Glycosylated Polyene Macrolides: Refining the Ore ... [mdpi.com]

- 4. Solution NMR structure of five representative glycosylated polyene... [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Post–Polyketide Synthase Modification Groups on ... [mdpi.com]

- 6. Antifungal activity of this compound and a new... — Korea University [pure.korea.ac.kr]

- 7. (PDF) CE-108, a New Macrolide Antibiotic Tetraene [academia.edu]

- 8. Improvement of this compound production in Streptomyces ... [pmc.ncbi.nlm.nih.gov]

- 9. Study on the regulatory mechanism of NsdAsr on this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Rimocidin and its Mycosamine Sugar Moiey

Then, I will now begin writing the main body of the paper.

Introduction and Chemical Structure of Rimocidin

This compound is a polyene macrolide antibiotic with significant antifungal activity against various plant-pathogenic fungi. First isolated from Streptomyces rimosus, this compound belongs to a class of pharmacologically important antifungals that also includes nystatin, amphotericin B, and pimaricin. The chemical structure of this compound (CAS Registry Number: 1393-12-0) consists of a 38-membered macrolactone ring with a characteristic conjugated tetraene system and a mycosamine sugar moiety attached at the C-19 position through a β-glycosidic bond. The molecular formula of this compound is C₃₉H₆₁NO₁₄, with a molecular weight of 767.90 g/mol [1] [2].

The polyene macrolide antibiotics share a common mechanism of action primarily targeting fungal cell membranes. Their molecular architecture consists of two distinct regions: a hydrophilic polyol region that lines aqueous transmembrane channels and a lipophilic polyene segment that interacts with membrane sterols. This compound exhibits a typical polyene UV absorption spectrum with maxima at 279, 291, 304, and 318 nm in 80% methanol [2]. The compound has a specific optical rotation [α]D²⁵ of +116° (pyridine) and decomposes above 110°C. It is slightly soluble in water, acetone, and lower alcohols, with improved water solubility achieved through salt formation, such as the sulfate heptahydrate derivative ([α]D²⁵ +75.2° in methanol) [2].

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 1393-12-0 |

| Molecular Formula | C₃₉H₆₁NO₁₄ |

| Molecular Weight | 767.90 g/mol |

| Percent Composition | C 61.00%, H 8.01%, N 1.82%, O 29.17% |

| Optical Rotation | [α]D²⁵ +116° (pyridine) |

| UV Maxima (80% methanol) | 279, 291, 304, 318 nm |

| Solubility | Slightly soluble in water, acetone, lower alcohols |

The mycosamine moiety (3,6-dideoxy-3-amino-D-mannose) is a critical structural component of this compound and several other polyene macrolides. This deoxyaminosugar is attached to the macrolactone ring through a β-glycosidic bond at C-19 and plays a crucial role in the biological activity of the antibiotic. The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring are both involved in the interactions between antibiotic molecules in the membrane-bound complex, which are essential for antifungal activity [3]. Understanding the biosynthesis, attachment, and function of this sugar moiety provides valuable insights for engineering improved antifungal agents with enhanced therapeutic properties and reduced toxicity.

Biosynthesis and Genetic Regulation of Mycosamine

Mycosamine Biosynthetic Pathway

The mycosamine moiety in this compound is derived from GDP-D-mannose, which is synthesized from fructose 6-phosphate through enzymes of primary metabolism. The biosynthetic pathway involves three key enzymatic steps that transform GDP-D-mannose into GDP-mycosamine, which is subsequently attached to the macrolactone ring. The this compound biosynthetic gene cluster encodes specialized enzymes responsible for these transformations, mirroring the pathways found in other polyene macrolide producers [3].

The first dedicated step in mycosamine biosynthesis is catalyzed by a GDP-D-mannose 4,6-dehydratase, encoded by the rimDIII gene (or its homolog nysDIII in the nystatin cluster). This enzyme converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose through a dehydration reaction. The subsequent step involves a non-enzymatic 3,4-isomerization that converts this intermediate to GDP-3-keto-6-deoxy-D-mannose. Interestingly, genes encoding GDP-4-keto-6-deoxy-D-mannose 3,4-isomerase have not been identified within polyene macrolide gene clusters, suggesting either that this isomerization occurs spontaneously or that the relevant enzyme is encoded elsewhere in the Streptomyces genome [3].

The final step in mycosamine formation is a transamination reaction catalyzed by a pyridoxal phosphate-dependent aminotransferase encoded by rimDII (homologous to nysDII). This enzyme transfers an amino group to GDP-3-keto-6-deoxy-D-mannose, resulting in the formation of GDP-mycosamine. The aminotransferases found in polyene macrolide gene clusters show homology to perosamine synthases that catalyze similar reactions in the biosynthesis of 4-amino-4,6-dideoxy-D-mannose (GDP-perosamine) in other antibiotic pathways [3].

The following diagram illustrates the mycosamine biosynthetic pathway and attachment to the this compound aglycone:

Mycosamine Biosynthetic Pathway and Attachment to this compound Aglycone

Glycosyltransferase-Mediated Attachment

The attachment of mycosamine to the this compound aglycone is catalyzed by a glycosyltransferase encoded by rimDI (homologous to nysDI). This enzyme specifically transfers the mycosamine moiety from GDP-mycosamine to the C-19 carbon of the macrolactone ring, forming a β-glycosidic bond. Experimental evidence from gene inactivation studies demonstrates the crucial role of this glycosyltransferase. When nysDI was inactivated in Streptomyces noursei, the mutant strain produced nystatinolide (the aglycone of nystatin) and 10-deoxynystatinolide as major products instead of nystatin, confirming the essential role of the glycosyltransferase in sugar attachment [3].

Similar results were observed with the nysDII inactivation mutant, which also accumulated nystatinolide, confirming that both sugar biosynthesis and attachment are essential for producing the mature glycosylated polyene macrolide. Complementation of these mutants with the respective genes restored antibiotic production, validating the specific functions of these genes in mycosamine biosynthesis and attachment [3].

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated by pathway-specific regulators encoded within the biosynthetic gene cluster. Recent research has identified RimR2 as a crucial positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527. RimR2 belongs to the LAL family (larger ATP-binding regulators of the LuxR family) of transcriptional regulators, characterized by a molecular mass of approximately 97.3 kDa (918 amino acids), and containing conserved nucleotide phosphate-binding domains (Walker A and Walker B) and a C-terminal helix-turn-helix (HTH) DNA-binding domain [4].

Experimental evidence demonstrates that RimR2 is indispensable for this compound production. Deletion of rimR2 resulted in a complete loss of this compound production, while complementation restored antibiotic biosynthesis. Furthermore, overexpression of rimR2 using strong promoters such as kasOp significantly enhanced this compound production (81.8% increase compared to wild-type), indicating its positive regulatory role [4].

At the molecular level, RimR2 activates this compound biosynthesis by directly binding to the promoter regions of key biosynthetic genes, including rimA (which encodes the loading module of the this compound PKS) and rimC. This binding was confirmed through electrophoretic mobility shift assays (EMSA), which demonstrated specific protein-DNA interactions. Consistent with these findings, qRT-PCR analyses revealed that all candidate rim genes showed significantly reduced transcriptional levels in the ΔrimR2 mutant compared to the wild-type strain [4].

Table 2: Key Enzymes in Mycosamine Biosynthesis and Attachment

| Gene | Protein Function | Catalytic Reaction | Result of Gene Inactivation |

|---|---|---|---|

| rimDIII | GDP-D-mannose 4,6-dehydratase | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose | Accumulation of this compound aglycone |

| rimDII | Aminotransferase | Transaminates GDP-3-keto-6-deoxy-D-mannose to GDP-mycosamine | Accumulation of this compound aglycone |

| rimDI | Glycosyltransferase | Attaches mycosamine to C-19 of macrolactone ring | Accumulation of this compound aglycone |

| rimR2 | LAL family transcriptional regulator | Activates transcription of this compound biosynthetic genes | Complete abolition of this compound production |

Functional Significance and Engineered Derivatives

Role of Mycosamine in Biological Activity

The mycosamine moiety is essential for the biological activity of this compound and other polyene macrolide antibiotics. The proposed mechanism of action involves the formation of transmembrane channels in fungal membranes through the assembly of antibiotic-sterol complexes. According to this model, eight antibiotic molecules assemble to form a hydrophilic pore lined by the polyol regions of the macrolactone rings, with the mycosamine moieties extending toward both the extracellular space and the cytoplasm. This arrangement creates an aqueous transmembrane channel that disrupts ion gradients, leading to cell death [3].

The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring participate in crucial interactions between antibiotic molecules within the membrane complex. These electrostatic interactions are believed to stabilize the antibiotic complex in the membrane, facilitating the formation of functional ion channels. Experimental evidence from nystatin analogs lacking the mycosamine moiety demonstrates dramatically reduced antifungal activity and hemolytic activity, confirming the importance of this sugar moiety for biological function [3].

Structure-activity relationship studies have shown that modifications to either the amino group of mycosamine or the carboxyl group of the macrolactone ring can significantly alter the pharmacological properties of polyene antibiotics. Such modifications have yielded derivatives with reduced toxicity while retaining or even enhancing antifungal efficacy. For instance, semisynthetic derivatives of amphotericin B with modified mycosamine amino groups showed improved therapeutic indices compared to the parent antibiotic [5] [3].

Engineered this compound Derivatives

Genetic engineering of the this compound biosynthetic pathway has enabled the production of novel derivatives with potentially improved pharmacological properties. Disruption of the rimJ gene, which encodes a crotonyl-CoA carboxylase/reductase involved in the biosynthesis of extender units for polyketide chain elongation, resulted in a recombinant strain that overproduces new this compound/CE-108 derivatives alongside the parental compounds [5] [6].

One of these derivatives, CE-108D, was structurally characterized and shown to incorporate an alternative extender unit at elongation step 13 of polyketide chain assembly. Furthermore, these new compounds served as in vivo substrates for the heterologously expressed polyene carboxamide synthase PcsA, leading to the production of additional derivatives such as CE-108E, the carboxamide derivative of CE-108D. These modified compounds exhibit improved pharmacological properties compared to their parent compounds, demonstrating the potential of biosynthetic engineering for generating optimized antifungal agents [5] [6].

The following diagram illustrates the engineering strategy for producing novel this compound derivatives:

Engineering Strategy for Novel this compound Derivatives via rimJ Disruption

Starter Unit Flexibility

The this compound biosynthetic machinery demonstrates remarkable flexibility in starter unit incorporation, which directly influences the final antibiotic profile. The loading module of the this compound polyketide synthase (PKS), RimA, exhibits a unique domain structure consisting of carboxylic acid:CoA ligase-ACP-KSS-AT-ACP. The KSS domain (ketosynthase with a serine residue replacing the conserved active site cysteine) is believed to function as a decarboxylase that acts on malonyl-CoA or ethylmalonyl-CoA to generate acetyl-CoA and butyryl-CoA starter units, respectively [5].

This flexibility in starter unit selection directly determines whether the strain produces CE-108 (when malonyl-CoA is used as starter) or This compound (when ethylmalonyl-CoA is incorporated). The in vivo availability of these starter metabolites is therefore crucial for determining the final ratio of these two macrolides produced by Streptomyces diastaticus var. 108 [7]. Understanding this biosynthetic flexibility provides opportunities for metabolic engineering to optimize the production of specific compounds or to generate novel analogs through precursor-directed biosynthesis.

Table 3: Engineered this compound Derivatives and Their Properties

| Derivative | Modification | Key Feature | Pharmacological Improvement |

|---|---|---|---|

| CE-108D | Alternative extender unit at elongation step 13 | Modified macrolactone structure | Altered biological activity |

| CE-108E | Carboxamide derivative of CE-108D | Carboxamide group | Improved pharmacological properties |

| BU16 | New this compound derivative from S. mauvecolor BU16 | Structural modification | Enhanced activity against pepper anthracnose |

Experimental Methodologies

Gene Inactivation and Complementation

The functional characterization of genes involved in mycosamine biosynthesis and attachment relies on well-established gene inactivation and complementation protocols. For the this compound biosynthetic cluster genes, the following methodology has been successfully employed:

Gene Disruption: Construction of disruption cassettes containing an antibiotic resistance marker (e.g., apramycin resistance gene) flanked by homologous regions of the target gene. These cassettes are introduced into Streptomyces cells via conjugational transfer from Escherichia coli ET12567 (pUZ8002). Following conjugation, exconjugants are selected using appropriate antibiotics, and gene replacement is confirmed through Southern blot analysis or PCR amplification [3].

Complementation Studies: For functional complementation, the wild-type gene including its native promoter region is cloned into an integrative vector (e.g., pSET152). The resulting plasmid is introduced into the mutant strain, and antibiotic production is assessed to confirm restoration of function. This approach validates that the observed phenotype results specifically from the targeted gene disruption [3] [4].

Advanced Gene Editing: Recent studies have utilized the CRISPR/Cas9-CodA(sm) system for efficient gene deletion in Streptomyces species. This method allows for precise deletion of target genes such as rimR2, with mutants confirmed through PCR analysis showing the absence of the target gene fragment [4].

Analytical Methods for Compound Characterization

Comprehensive analysis of this compound and its derivatives requires a combination of chromatographic and spectroscopic techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): Extracts from Streptomyces cultures are analyzed using HPLC systems (e.g., Agilent 1100) coupled with diode array detectors and mass-sensitive detectors. This provides both UV spectral data characteristic of polyene macrolides and accurate mass determination of the compounds. Typical cultivation involves 5-day-old cultures in microtiter well plates or 3-liter fermentors, with extraction using dimethyl sulfoxide (DMSO) [3].

Fermentation and Production Analysis: For quantitative analysis of this compound production, strains are cultivated in appropriate media such as 0.5× SAO-23 medium. Antibiotic production is monitored over time, and yields are quantified using HPLC by comparing peak areas with standards. For the purification of larger quantities of compounds, fermentation is scaled up to bioreactor systems [3] [4].

Transcriptional Analysis: Quantitative reverse transcription-PCR (qRT-PCR) is employed to examine the transcriptional levels of biosynthetic genes in wild-type versus mutant strains. Total RNA is isolated from mycelia harvested at appropriate time points, reverse-transcribed, and analyzed using gene-specific primers. This approach reveals how regulatory genes influence the expression of biosynthetic genes [4].

Protein-DNA Interaction Studies

The investigation of regulatory mechanisms involves studying direct interactions between regulatory proteins and their DNA targets:

Electrophoretic Mobility Shift Assays (EMSA): The RimR2 protein is expressed in E. coli with an appropriate tag (e.g., His-tag) and purified using affinity chromatography. Putative promoter regions of target genes (e.g., rimA, rimC) are amplified by PCR and labeled. Binding reactions containing the purified protein and labeled DNA fragments are incubated and then separated on native polyacrylamide gels. Protein-DNA complexes exhibit reduced electrophoretic mobility compared to free DNA, confirming specific interactions [4].

DNA Binding Specificity: The specificity of DNA binding is confirmed through competition experiments, where increasing amounts of unlabeled specific DNA or nonspecific DNA are included in the binding reactions. Only specific competitor DNA should effectively reduce the formation of protein-DNA complexes [4].

Conclusion and Perspectives

The mycosamine sugar moiety of this compound plays an indispensable role in the biological activity of this important antifungal antibiotic. Through extensive genetic and biochemical studies, the biosynthetic pathway for mycosamine has been elucidated, involving three key enzymes: a GDP-D-mannose dehydratase (RimDIII), an aminotransferase (RimDII), and a glycosyltransferase (RimDI) that attaches the sugar to the macrolactone ring. The essential nature of this sugar moiety is confirmed by gene inactivation studies, which demonstrate that disruption of any of these genes results in the accumulation of the inactive aglycone form [3].

Recent advances in understanding the regulatory mechanisms controlling this compound biosynthesis, particularly the identification of the pathway-specific regulator RimR2, provide new opportunities for strain improvement and yield enhancement. The demonstration that RimR2 overexpression can significantly increase this compound production (up to 81.8% improvement) offers a promising strategy for industrial-scale production of this antibiotic [4].

Future research directions should focus on several key areas:

Comprehensive Regulatory Network Analysis: Further investigation of the complete regulatory network controlling this compound biosynthesis, including potential interactions between RimR2 and other regulatory genes in the cluster (rimR1, rimR3, rimR4).

Structural Biology Studies: Structural characterization of the key enzymes involved in mycosamine biosynthesis and attachment, which could facilitate enzyme engineering for generating novel derivatives.

Metabolic Engineering Approaches: Optimization of precursor supply for mycosamine biosynthesis through metabolic engineering, potentially enhancing overall this compound production.

Combined Biotechnological Approaches: Integration of multiple strategies including regulatory gene overexpression, precursor feeding, and fermentation optimization for maximal this compound yields.

References

- 1. This compound | C39H61NO14 | CID 6440843 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Analysis of the Mycosamine Biosynthesis and Attachment Genes in... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of RimR2 as a positive pathway-specific regulator of... [microbialcellfactories.biomedcentral.com]

- 5. New this compound /CE-108 Derivatives Obtained by... | PLOS One [journals.plos.org]

- 6. (PDF) New this compound /CE-108 Derivatives Obtained... - Academia.edu [academia.edu]

- 7. Starter Unit Choice Determines the Production of Two ... [sciencedirect.com]

rimocidin antifungal activity assay

Introduction to Rimocidin

This compound is a polyene macrolide antifungal compound produced by various Streptomyces species, including S. rimosus and S. mauvecolor [1] [2] [3]. Its primary mechanism of action is binding to ergosterol in fungal cell membranes. This interaction forms pores that cause leakage of cellular contents, such as ions, leading to fungal cell death [3].

A key advantage of polyene macrolides like this compound is their low tendency to induce resistance in target fungi, making them promising candidates for agricultural antifungals [3]. A this compound derivative, BU16, has also been identified with a slightly modified side chain, exhibiting similar broad-spectrum antifungal activity [2].

Antifungal Activity Profile

The table below summarizes the in vitro antifungal activity of this compound and its derivative BU16 against various plant-pathogenic fungi.

Table 1: Antifungal Spectrum of this compound and BU16 [2]

| Pathogenic Fungus | Associated Plant Disease | Reported Activity of this compound/BU16 |

|---|---|---|

| Fusarium oxysporum f. sp. cucumerinum | Cucumber wilt | Active [4] |

| Colletotrichum coccodes | Pepper anthracnose | Active; compounds showed potent control efficacy [2] |

| Various other plant-pathogenic fungi | - | Broad-spectrum activity [2] |

Key Experimental Protocols

Protocol 1: Adenylate Kinase (AK)-Based Cell Lysis Assay

This assay detects early-stage antifungal activity by measuring the leakage of adenylate kinase from fungal cells upon membrane disruption [2].

- Principle: Viable cells maintain membrane integrity and retain adenylate kinase. Membrane damage caused by this compound leads to the release of this enzyme into the supernatant, which can be quantified using a luminescent reaction.

- Procedure:

- Fungal Preparation: Grow target fungal pathogens in appropriate liquid media.

- Sample Treatment: Incate fungal cells with this compound or a control solution.

- Incubation & Collection: Incubate for a set period (e.g., 2-4 hours), then centrifuge to obtain cell-free supernatant.

- AK Detection: Mix the supernatant with a commercial AK detection reagent, which typically contains ADP and luciferin/luciferase. The released AK converts ADP to ATP, which in turn drives the luciferase-mediated production of light.

- Measurement: Measure the resulting luminescence using a luminometer or plate reader. Higher luminescence indicates greater membrane disruption and antifungal activity.

The following workflow diagrams the key steps of this protocol:

Protocol 2: In Vivo Plant Disease Control Assay

This protocol evaluates the practical efficacy of this compound in controlling fungal diseases on living plants [2].

- Principle: The assay mimics real-world application by challenging plants with a fungal pathogen and assessing the protective effect of this compound treatment.

- Procedure:

- Plant Material: Use healthy, uniform pepper plants (Capsicum annuum) at a specific growth stage (e.g., 4-6 leaf stage).

- Pathogen Inoculation: Prepare a spore suspension of Colletotrichum coccodes and apply it to the plant leaves.

- Treatment: Apply this compound (e.g., 10 µg/mL) to the leaves, either preventively (before inoculation) or curatively (after inoculation). A water-only treatment should be included as a negative control.

- Disease Assessment: Incubate plants under conditions favorable for disease development (e.g., high humidity). After an appropriate period (e.g., 7-10 days), assess disease severity. This is typically done by measuring the lesion diameter on the leaves or using a standardized disease index scale.

- Analysis: Calculate the percentage of disease control by comparing the disease severity in treated plants to the negative control.

Critical Factors for Assay Success

- Compound Handling: this compound is a tetraene macrolide and is highly sensitive to light [3]. Always store the compound in the dark and perform assays under subdued light to prevent degradation.

- Solubility: this compound has low solubility in water. Use appropriate solvents like DMSO to prepare stock solutions, and ensure the final concentration of the solvent in the assay does not affect fungal growth (typically <1%).

- Quality Control: For accurate and reproducible results, use purified this compound of known concentration. The purity can be verified by analytical methods such as HPLC [4].

Research Applications and Future Directions

This compound's potent and broad-spectrum activity makes it a promising lead for developing plant disease control agents [2]. Current research focuses on:

- Strain Improvement: Using genetic engineering to overexpress positive regulators (like RimR2) or disrupt negative regulators (like NsdAsr) in producer strains to significantly increase this compound yields [1] [4].

- Generating Novel Derivatives: Creating new analogs, such as the carboxamide derivative CE-108E, through genetic manipulation of the biosynthetic pathway to improve pharmacological properties like water solubility and reduce potential toxicity [3].

Protocol Summary and Verification Checklist

Before starting your experiments, use this checklist to ensure all critical parameters are addressed:

Table 2: Pre-Experiment Verification Checklist

| Category | Parameter | Recommendation / Standard Value |

|---|---|---|

| Compound | Storage | -20°C, in the dark, desiccated |

| Solvent | DMSO for stock solutions | |

| Working Concentration | e.g., 10 µg/mL for plant assays [2] | |

| Biological Material | Fungal Culture | Use fresh, log-phase cultures |

| Plant Material | Healthy, uniform pepper plants | |

| Assay Conditions | AK Assay Incubation | 2-4 hours post-treatment |

| Plant Assay Assessment | 7-10 days post-inoculation | |

| Controls | Include solvent and untreated controls |

References

- 1. Study on the regulatory mechanism of NsdAsr on this compound ... [microbialcellfactories.biomedcentral.com]

- 2. of Antifungal and a new... — Korea University activity this compound [pure.korea.ac.kr]

- 3. New this compound /CE-108 Derivatives Obtained by... | PLOS One [journals.plos.org]

- 4. Identification of RimR2 as a positive pathway-specific ... [microbialcellfactories.biomedcentral.com]

Comprehensive Application Notes and Protocols for Enhanced Rimocidin Production in Streptomyces rimosus M527

Introduction to Rimocidin and Fermentation Optimization Strategies

This compound is a glycosylated polyketide belonging to the tetraene macrolide family, synthesized in Streptomyces species by type I modular polyketide synthases (PKS). This important secondary metabolite exhibits potent antifungal activity against various plant pathogens, making it a highly promising biological fungicide for agricultural applications [1] [2]. The complete this compound biosynthetic gene cluster has been identified and sequenced in Streptomyces rimosus M527 (GenBank Accession No: MK300953), providing a genetic foundation for metabolic engineering approaches [2]. Despite its significant potential, the low production titers in native strains present major challenges for industrial application, with wild-type S. rimosus M527 typically producing approximately 0.11-0.23 g/L in shake-flask experiments [3].

Recent advances in understanding this compound biosynthesis and regulation have revealed several promising optimization strategies. The biosynthesis of a single this compound molecule requires the utilization of up to eleven malonyl-CoA units, alongside other key precursors including methylmalonyl-CoA, ethylmalonyl-CoA, and butyryl-CoA [1] [4]. These precursors originate primarily from primary metabolic pathways, including amino acid catabolism, fatty acid degradation, the citric acid cycle, and pyruvate metabolism [4]. Additionally, intricate transcriptional regulatory networks involving both global and pathway-specific regulators have been identified as crucial control points for this compound biosynthesis [1] [3]. This document integrates these recent findings to provide comprehensive application notes and detailed experimental protocols for enhancing this compound production through genetic engineering, mutagenesis, precursor optimization, and fermentation strategies.

Genetic Regulation and Engineering Approaches

Key Regulatory Genes and Their Mechanisms

The complex regulatory network controlling this compound biosynthesis involves several key transcriptional regulators that can be genetically manipulated to enhance production. Table 1 summarizes the major regulators and their effects on this compound biosynthesis.

Table 1: Key Regulatory Genes Affecting this compound Biosynthesis in S. rimosus M527

| Regulator | Regulator Family | Effect on this compound | Molecular Mechanism | Reference |

|---|---|---|---|---|

| NsdAsr | NsdA family | Negative | Suppresses metabolic precursors & modulates protein expression; binds 49 target genes | [1] |

| TetR24 (RS24090) | TetR family | Negative | Represses transcription of rim genes; binds promoter sequences of this compound cluster | [3] |

| RimR2 | LuxR family | Positive | Pathway-specific positive regulator of this compound biosynthesis | [3] |

The NsdAsr regulator exerts a particularly profound effect on this compound biosynthesis through a dual mechanism. First, it directly binds to genes involved in fatty acid degradation (RS18275 and RS18290), leading to their downregulation and consequent reduction in the levels of essential precursors butyryl-CoA and malonyl-CoA. Second, it binds to rpoB, encoding the RNA polymerase β-subunit, resulting in overall decrease in protein expression levels [1] [4]. Deletion of the nsdAsr gene represents a highly effective strategy for enhancing this compound production, as demonstrated by significantly increased yields in mutant strains.

Genetic Modification Protocols

2.2.1 NsdAsr Gene Deletion Protocol

Principle: The NsdAsr gene functions as a negative regulator of this compound biosynthesis. Its deletion derepresses the biosynthetic pathway and enhances precursor availability.

Procedure: